molecular formula C21H22O5 B1679982 Notopterol CAS No. 88206-46-6

Notopterol

Cat. No.: B1679982
CAS No.: 88206-46-6
M. Wt: 354.4 g/mol
InChI Key: BKIACVAZUKISOR-MKMNVTDBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Notopterol is a naturally occurring furanocoumarin compound found in the roots of the Notopterygium incisum plant, which is commonly used in traditional Chinese medicine. This compound is known for its anti-inflammatory, analgesic, and antipyretic properties . It has been studied for its potential therapeutic effects in various inflammatory conditions, including rheumatoid arthritis and hyperuricemia-induced cardiac dysfunction .

Scientific Research Applications

Notopterol has a wide range of scientific research applications, including:

Mechanism of Action

Target of Action

Notopterol, a naturally occurring furanocoumarin compound, primarily targets Janus kinase (JAK)2 and JAK3 . These kinases play a crucial role in the JAK-STAT signaling pathway, which is involved in various cellular processes such as cell growth, differentiation, and immune response .

Mode of Action

This compound interacts with its targets by directly binding to the kinase domains of JAK2 and JAK3 . This binding inhibits the activation of the JAK-STAT signaling pathway, leading to a reduction in the production of inflammatory cytokines and chemokines .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits the activation of the NF-κB signaling pathway , a prototypical proinflammatory signaling pathway . Additionally, this compound activates the PI3K/protein kinase B (Akt)/NF-E2–related factor 2 (Nrf2) signaling pathway . This pathway plays a key role in cellular responses to oxidative stress .

Pharmacokinetics

It’s known that this compound can be administered orally or intraperitoneally to achieve significant therapeutic effects . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are primarily anti-inflammatory. This compound reduces the production of pro-inflammatory cytokines and chemokines in macrophages . It also suppresses the expression levels of pyroptosis-associated proteins and P2X7R, a receptor implicated in inflammation and cell death .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, in an inflammatory environment, this compound significantly reduces the levels of interleukin (IL)-18 and tumor necrosis factor (TNF)-alpha in inflamed cells . This suggests that the anti-inflammatory effects of this compound may be enhanced in environments with high levels of inflammation.

Safety and Hazards

Notopterol is toxic and contains a pharmaceutically active ingredient . It can cause moderate to severe irritation to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

Notopterol has shown potential in treating hyperuricemia-induced cardiac dysfunction . It might represent a potential therapeutic strategy against pyroptosis and improve cardiac function in hyperuricemic mice . It also has potential in future lung cancer treatments .

Biochemical Analysis

Biochemical Properties

Notopterol interacts with various biomolecules, playing a significant role in biochemical reactions. It directly binds to the kinase domains of Janus kinase (JAK)2 and JAK3 . This interaction inhibits the activation of the JAK/signal transducers and activators of transcription (JAK-STAT) pathway , which is a key player in cellular processes such as cell growth, differentiation, and immune response .

Cellular Effects

This compound has diverse effects on various types of cells and cellular processes. It reduces the production of pro-inflammatory cytokines and chemokines in macrophages . In human bronchial epithelial cells, this compound inhibits the synthesis of inflammatory mediators such as IL-1β, IL-32, and IL-8 .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It directly binds to the kinase domains of JAK2 and JAK3, inhibiting the activation of the JAK-STAT signaling pathway . This leads to reduced production of inflammatory cytokines and chemokines .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to have significant therapeutic effects over time. It has been observed to improve the mortality rate and right ventricular function in hyperuricemic mice . Furthermore, it significantly suppresses the expression levels of pyroptosis-associated proteins and P2X7R .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It has been observed to result in significant therapeutic effects in different rheumatoid arthritis mouse strains, both orally and intraperitoneally .

Metabolic Pathways

This compound is involved in several metabolic pathways. It inhibits the NF-κB pathway, which is a prototypical proinflammatory signaling pathway . It also activates the PI3K/protein kinase B (Akt)/NF-E2–related factor 2 (Nrf2) signaling pathway .

Transport and Distribution

It is known that this compound can be administered both orally and intraperitoneally, suggesting that it can be distributed throughout the body .

Preparation Methods

Synthetic Routes and Reaction Conditions: Notopterol can be extracted from the roots of Notopterygium incisum using ethanol solution-based extraction methods . The extraction process involves the following steps:

    Grinding: The roots are ground into a fine powder.

    Extraction: The powdered roots are subjected to ethanol extraction.

    Filtration: The extract is filtered to remove solid impurities.

    Concentration: The filtrate is concentrated under reduced pressure to obtain a crude extract.

    Purification: The crude extract is purified using chromatographic techniques to isolate this compound.

Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes. The roots of Notopterygium incisum are harvested, dried, and processed using similar extraction and purification methods as described above. The use of advanced chromatographic techniques ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Notopterol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups in this compound.

    Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield hydroxylated derivatives, while reduction can produce reduced furanocoumarin compounds .

Comparison with Similar Compounds

Notopterol is unique among furanocoumarins due to its specific molecular targets and anti-inflammatory properties. Similar compounds include:

    Psoralen: Another furanocoumarin with phototoxic properties used in the treatment of skin disorders.

    Bergapten: A furanocoumarin known for its photosensitizing effects.

    Xanthotoxin: Used in the treatment of vitiligo and psoriasis.

Compared to these compounds, this compound’s ability to inhibit specific inflammatory pathways makes it a promising candidate for the treatment of inflammatory diseases .

Properties

IUPAC Name

4-[(2E)-5-hydroxy-3,7-dimethylocta-2,6-dienoxy]furo[3,2-g]chromen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O5/c1-13(2)10-15(22)11-14(3)6-8-25-21-16-4-5-20(23)26-19(16)12-18-17(21)7-9-24-18/h4-7,9-10,12,15,22H,8,11H2,1-3H3/b14-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKIACVAZUKISOR-MKMNVTDBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(CC(=CCOC1=C2C=CC(=O)OC2=CC3=C1C=CO3)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CC(C/C(=C/COC1=C2C=CC(=O)OC2=CC3=C1C=CO3)/C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101318526
Record name Notopterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101318526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88206-46-6
Record name Notopterol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88206-46-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Notopterol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088206466
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Notopterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101318526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Notopterol
Reactant of Route 2
Notopterol
Reactant of Route 3
Notopterol
Reactant of Route 4
Notopterol
Reactant of Route 5
Notopterol
Reactant of Route 6
Notopterol
Customer
Q & A

ANone: Notopterol has been shown to interact with multiple molecular targets, including:

  • JAK2/3: this compound directly binds to JAK2, inhibiting its activity and downstream signaling via the JAK2/3-STAT3/5 pathway. []
  • BACE1 and GSK3β: this compound acts as a dual inhibitor of BACE1 and GSK3β, enzymes involved in amyloid-β production and tau phosphorylation, respectively. []
  • NF-κB: this compound inhibits the activation of the NF-κB signaling pathway, a key regulator of inflammation. [, ]
  • PI3K/Akt/Nrf2: this compound activates the PI3K/Akt/Nrf2 pathway, promoting antioxidant defense mechanisms. []
  • P2X7R: this compound suppresses the P2X7 receptor, a key player in pyroptosis and NLRP3 inflammasome activation. []

ANone: this compound's interaction with these targets leads to a range of downstream effects:

  • Reduced Inflammation: By inhibiting JAK2/3, NF-κB, and P2X7R, this compound effectively reduces the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, IL-6, IL-8, and IL-17. [, , , ]
  • Enhanced Antioxidant Defense: Activation of the PI3K/Akt/Nrf2 pathway by this compound leads to increased expression of antioxidant enzymes like heme oxygenase 1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), catalase (CAT), and glutathione reductase (GSR), ultimately reducing oxidative stress. []
  • Anti-cancer Effects: this compound demonstrates anti-cancer effects by inhibiting cell proliferation, migration, and invasion in various cancer cell lines, including lung adenocarcinoma and hepatocellular carcinoma. [, ]
  • Neuroprotection: this compound shows neuroprotective effects by reducing microglial activation and subsequent neuronal damage, potentially beneficial in neurodegenerative diseases. []
  • Amelioration of Osteoporosis: this compound inhibits RANKL-induced osteoclast formation and bone resorption, suggesting a potential therapeutic role in osteoporosis. []

A: The molecular formula of this compound is C21H22O5, and its molecular weight is 354.4 g/mol. []

ANone: Structural characterization of this compound utilizes various spectroscopic methods, including:

  • Nuclear Magnetic Resonance (NMR): 1H-NMR and 2D-NMR techniques provide detailed information on the hydrogen and carbon atoms in the molecule, aiding in structure elucidation. [, , ]
  • Mass Spectrometry (MS): MS analysis, particularly liquid chromatography-mass spectrometry (LC-MS), helps determine the molecular weight and fragmentation patterns of this compound and its metabolites. [, ]
  • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to analyze this compound's absorption and transmission of light in the UV-Vis range, providing insights into its electronic structure and aiding in its identification and quantification. [, , ]
  • Infrared (IR) Spectroscopy: IR spectroscopy examines the absorption and transmission of infrared light by this compound, revealing information about its functional groups and molecular vibrations. []

ANone: Yes, computational chemistry approaches have been employed to:

  • Molecular Docking: Researchers have used molecular docking to predict the binding modes and affinities of this compound and its derivatives to target proteins like CDK4, BACE1, and GSK3β. [, , ]
  • Molecular Dynamics (MD) Simulations: MD simulations have been performed to assess the stability of this compound-target protein complexes and gain insights into their dynamic interactions. []
  • Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models have been developed to correlate the structural features of this compound derivatives with their biological activities, such as anti-Alzheimer's disease activity. []
  • Network Pharmacology: Network pharmacology approaches have been used to predict potential targets and pathways of this compound and its metabolites in various diseases, including obstructive sleep apnea syndrome (OSAS) and hyperuricemia. [, ]

ANone: Research on this compound derivatives suggests:

  • Furocoumarin Scaffold Importance: The furocoumarin core structure appears crucial for the biological activities of this compound. []
  • Substituent Effects: Modifications to the substituents on the furocoumarin scaffold can significantly impact activity, potency, and selectivity towards specific targets like AChE, BACE1, and GSK3β. [] For instance, the introduction of specific substituents led to the development of a this compound derivative with improved triple inhibitory activity against these targets. []

ANone: While specific stability data for this compound is limited in the provided research:

    ANone: Pharmacokinetic studies in rats have shown that after oral administration:

    • Absorption: this compound is absorbed into the bloodstream, though the specific absorption rate and bioavailability are not detailed in the provided abstracts. [, ]
    • Distribution: this compound is distributed to various tissues, including the liver. []
    • Metabolism: this compound is metabolized by cytochrome P450 enzymes, particularly CYP3A4, into hydroxylated metabolites. [, ]
    • Excretion: While specific excretion pathways are not detailed, pharmacokinetic studies indicate rapid elimination of this compound and its metabolites. [, ]

    ANone: A variety of cell-based assays have been employed, including:

    • Cell Viability Assays: These assays, such as the sulforhodamine B assay, are used to assess the cytotoxic effects of this compound on various cancer cell lines, including human acute myeloid leukemia (AML) HL-60 cells, lung adenocarcinoma A549 cells, and hepatocellular carcinoma HepJ5 and Mahlavu cells. [, , ]
    • Cell Proliferation Assays: Proliferation assays like the trypan blue dye exclusion test and Edu assay evaluate the impact of this compound on cell division and growth in different cell types, including AML HL-60 cells and human pulmonary arterial smooth muscle cells (HPASMCs). [, ]
    • Cell Migration and Invasion Assays: These assays, including wound healing and transwell assays, assess this compound's ability to inhibit the migratory and invasive potential of cancer cells, such as lung adenocarcinoma A549 cells and hepatocellular carcinoma cells. [, ]
    • Osteoclast Differentiation and Function Assays: In vitro studies have utilized RANKL-induced osteoclast differentiation assays to demonstrate this compound's inhibitory effects on osteoclast formation and bone resorption, using tartrate-resistant acid phosphatase (TRAcP) staining and hydroxyapatite resorption assays. []

    ANone: this compound's therapeutic potential has been explored in various animal models:

    • Collagen-Induced Arthritis (CIA) Model: Both DBA/1J and C57/BL6 mice with CIA have been used to demonstrate this compound's anti-arthritic effects, showing reduced inflammation and joint damage. []
    • Monocrotaline (MCT)-Induced Pulmonary Arterial Hypertension (PAH) Model: this compound administration in MCT-induced PAH rats demonstrated improved mortality rate, right ventricular function, reduced pulmonary vascular remodeling, and attenuated inflammatory responses. []
    • Ovariectomized (OVX) Mice Model: This model mimics estrogen deficiency-induced osteoporosis. this compound treatment in OVX mice showed reduced bone loss and osteoclast activity, highlighting its potential in osteoporosis treatment. []
    • Zebrafish Models: Zebrafish have been utilized in several studies:
      • To evaluate the antiseizure activity of this compound and other coumarin derivatives using behavioral assays and local field potential recordings. []
      • To assess the in vivo anti-inflammatory effects of this compound and its ability to suppress LPS-induced inflammation. []

    ANone: The provided research papers do not mention any completed or ongoing clinical trials on this compound.

    ANone: While comprehensive toxicity data is not presented in the provided abstracts:

    • Oral Safety: One study on this compound derivatives as potential Alzheimer's disease treatments reported that a specific derivative (1c) exhibited good oral safety in preclinical testing. []

    ANone: Several analytical techniques have been employed to quantify this compound in various matrices:

    • High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with UV detection (HPLC-UV) or fluorescence detection (HPLC-FLD), is widely used to separate, identify, and quantify this compound in plant extracts, rat plasma, and pharmaceutical preparations. [, , , , ]
    • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This technique combines the separation power of HPLC with the sensitivity and selectivity of mass spectrometry, allowing for accurate identification and quantification of this compound and its metabolites in complex mixtures like plant extracts and biological samples. [, ]
    • Solubility in Organic Solvents: this compound is typically extracted from plant material using organic solvents like ether and ethanol, suggesting it has good solubility in these solvents. [, , ]
    • Linearity: Studies utilizing HPLC methods for this compound quantification typically report good linearity within a specific concentration range, often assessed using correlation coefficients (r values) close to 1. [, , ]
    • Recovery: Recovery experiments are conducted to evaluate the efficiency of extracting this compound from different matrices, and acceptable recovery rates are generally above 80%. [, ]
    • Precision: Precision, measured as relative standard deviation (RSD), is assessed for both intra-day and inter-day variability to ensure the reliability and reproducibility of the analytical method. [, ]
    • Standardization of Production Processes: One study investigates the impact of different processing techniques (softening, slicing, and drying) on the content of this compound and other bioactive compounds in Notopterygium incisum slices. [] This research emphasizes the need for standardized production processes to ensure consistent quality and efficacy of Notopterygium incisum preparations.

    ANone: Yes, research indicates that this compound:

    • CYP3A4 Inhibition: this compound, particularly its dimeric forms, has shown potent inhibitory effects on CYP3A4, a major drug-metabolizing enzyme in the liver. [, ] This inhibition could potentially lead to drug-drug interactions if this compound is co-administered with medications metabolized by CYP3A4.

    ANone: The provided research highlights the following milestones:

    • Early Analgesic Activity Identification: Early studies in the 1970s identified this compound as the analgesic component of Notopterygium incisum. []
    • Elucidation of Chemical Structure: The chemical structure of this compound was determined to be dl-5[(2E)-5-hydroxy-3, 7-dimethyl-2, 6-octadienyloxy]psoralen. []
    • Identification of Multiple Molecular Targets: More recent research has revealed that this compound interacts with a wide range of molecular targets, including JAK2/3, BACE1, GSK3β, NF-κB, PI3K/Akt/Nrf2, and P2X7R, expanding its potential therapeutic applications. [, , , , , ]

    ANone: this compound research demonstrates cross-disciplinary synergies by integrating:

    • Traditional Medicine and Modern Pharmacology: Research on this compound bridges the gap between traditional Chinese medicine, where Notopterygium incisum has long been used, and modern pharmacology by elucidating its mechanisms of action and exploring its therapeutic potential in various disease models. [, , , , , , ]
    • Chemistry, Biology, and Computational Modeling: The study of this compound involves a multidisciplinary approach encompassing:
      • Chemistry: Isolation, purification, and structural characterization of this compound from natural sources, as well as the synthesis and evaluation of novel derivatives. [, , , , , ]
      • Biology: Investigation of this compound's biological activity in vitro using cell-based assays and in vivo using various animal models. [, , , , , , ]
      • Computational Modeling: Employing computational techniques like molecular docking, MD simulations, QSAR studies, and network pharmacology to predict this compound's interactions with targets, explore structure-activity relationships, and uncover potential therapeutic applications. [, , , , ]

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.